1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine is a heterocyclic compound that features a triazole ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine typically involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with piperazine. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole and piperazine derivatives.
Scientific Research Applications
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
- 1-((3-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
- 1-((3-Propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
Uniqueness
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine is unique due to the presence of both an ethyl and a methyl group on the triazole ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H19N5 |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H19N5/c1-3-9-12-10(14(2)13-9)8-15-6-4-11-5-7-15/h11H,3-8H2,1-2H3 |
InChI Key |
LKXHPIWNODSKQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CN2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.